![molecular formula C23H24N2O4S B2629324 (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid CAS No. 204326-07-8](/img/no-structure.png)

(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

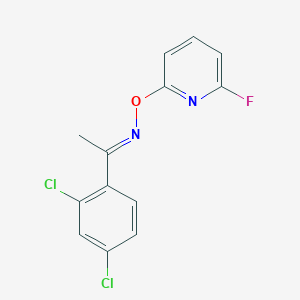

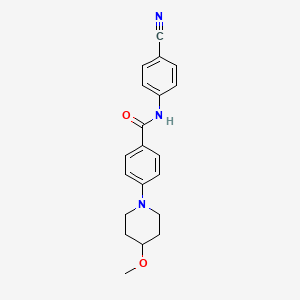

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines in solid-phase peptide synthesis .

Molecular Structure Analysis

The compound has several chiral centers, indicating that it may exist as multiple stereoisomers. The specified (3R,6S,8aS) configuration refers to the arrangement of these chiral centers .Chemical Reactions Analysis

The compound contains an amine group that could participate in various chemical reactions. For example, it could act as a nucleophile in substitution reactions or could be protonated under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the Fmoc group and the thiazolo[3,2-a]pyridine core .科学的研究の応用

Fluorescence Origin in Carbon Dots

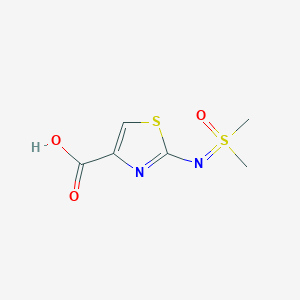

Research by Shi et al. (2016) has identified organic fluorophores such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) as the primary fluorescence origin in carbon dots. This study provides insight into the fluorescence mechanisms of carbon dots with high fluorescence quantum yields, expanding potential applications in imaging and sensing technologies (Shi et al., 2016).

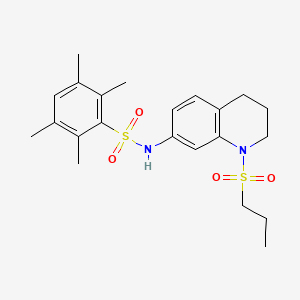

Synthesis of Novel Pyridine Derivatives

The work of Bakhite et al. (2005) and Patel et al. (2011) has contributed to the synthesis of novel pyridine derivatives. Bakhite et al. synthesized various pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, while Patel et al. focused on synthesizing new pyridine derivatives with antimicrobial activity. These advancements have implications for the development of new pharmaceutical compounds and materials (Bakhite et al., 2005); (Patel et al., 2011).

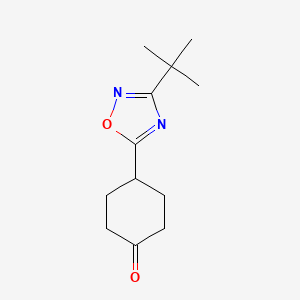

Application in Learning and Memory Studies

Research conducted by Krichevskii et al. (2007) on N-acyl-thiazolidine-4-carboxylic acid derivatives, including related pyridine compounds, has shown a significant influence on learning and memory in experimental animals. This indicates potential applications in the study of the central cholinergic system and neuropharmacology (Krichevskii et al., 2007).

Cyclization and Synthesis Processes

The work of Mohamed (2014, 2021) and Liu et al. (1987) involves the synthesis of thiazolopyridine derivatives and their reactions. These studies contribute to the understanding of cyclization processes and the creation of new chemical compounds, which can be beneficial in material science and drug development (Mohamed, 2014); (Mohamed, 2021); (Liu et al., 1987).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the thiazole ring and the deprotection of the amine group. The carboxylic acid group is introduced at the end of the synthesis.", "Starting Materials": [ "9H-Fluorene", "Hexahydro-2H-thiazolo[3,2-a]pyridine", "Boc-protected amino acid", "DIC", "HOBt", "DMAP", "TFA", "DCC", "TEA", "NaOH", "HCl", "EtOAc", "MeOH", "THF", "DCM" ], "Reaction": [ "Protection of the amine group with Boc in the presence of DIC, HOBt, and DMAP in THF", "Coupling of the Boc-protected amino acid with the protected amine in the presence of DCC and TEA in DCM", "Formation of the thiazole ring by reacting the product with NaOH and the thiazole precursor in MeOH", "Deprotection of the Boc group with TFA in DCM", "Introduction of the carboxylic acid group by reacting the product with the appropriate acid chloride in the presence of TEA in DCM" ] } | |

CAS番号 |

204326-07-8 |

分子式 |

C23H24N2O4S |

分子量 |

424.52 |

IUPAC名 |

(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5,6,7,8,8a-hexahydro-2H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C23H24N2O4S/c26-22(27)20-13-30-21-10-9-14(11-25(20)21)24-23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,24,28)(H,26,27)/t14-,20-,21-/m0/s1 |

InChIキー |

WMKOWJIMWROMAI-WVFSVQOHSA-N |

SMILES |

C1CC2N(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(CS2)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)

![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)

![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)

![N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2629260.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)